molecular formula C18H13F3N2O3 B14143892 N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide CAS No. 400745-05-3

N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide

Cat. No.: B14143892
CAS No.: 400745-05-3
M. Wt: 362.3 g/mol
InChI Key: QRFFEDDAIHUDCF-UHFFFAOYSA-N
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Description

N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoroacetamide group attached to an isoindoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide typically involves the reaction of phthalimide derivatives with trifluoroacetic anhydride and 2-methylphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the use of catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds such as phthalimide and trifluoroacetic anhydride. These intermediates are then subjected to further reactions under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new amide or ester derivatives .

Scientific Research Applications

N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. Its trifluoroacetamide group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • Lenalidomide
  • Phthalimide acetyl chloride

Uniqueness

N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide stands out due to its trifluoroacetamide group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

CAS No.

400745-05-3

Molecular Formula

C18H13F3N2O3

Molecular Weight

362.3 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H13F3N2O3/c1-11-6-2-5-9-14(11)22(17(26)18(19,20)21)10-23-15(24)12-7-3-4-8-13(12)16(23)25/h2-9H,10H2,1H3

InChI Key

QRFFEDDAIHUDCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F

Origin of Product

United States

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